molecular formula C7H2BrClF4 B6301160 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene CAS No. 2169320-40-3

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B6301160
CAS No.: 2169320-40-3
M. Wt: 277.44 g/mol
InChI Key: GQEDNVROIBUYGJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the halogenation of 2-(trifluoromethyl)benzene derivatives. The process typically includes:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: Using fluorine (F2) or a fluorinating agent like hydrogen fluoride (HF) or silver fluoride (AgF).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Recycling of Catalysts: To reduce costs and environmental impact.

    Purification Steps: Such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the halogen atoms can be replaced by nucleophiles like amines or thiols.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: Though less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

    Catalysts: Palladium (Pd) for coupling reactions, iron (Fe) or aluminum (Al) for halogenation.

    Solvents: Organic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: From coupling reactions.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and active pharmaceutical ingredients (APIs).

    Material Science: In the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

    Agricultural Chemistry: In the development of agrochemicals like herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances the compound’s reactivity towards nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
  • 4-Bromo-2-chloro-1-(trifluoromethyl)benzene

Comparison: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDNVROIBUYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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